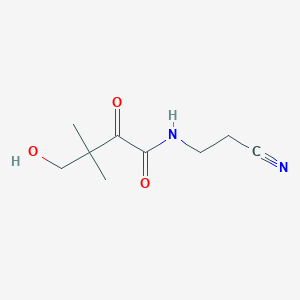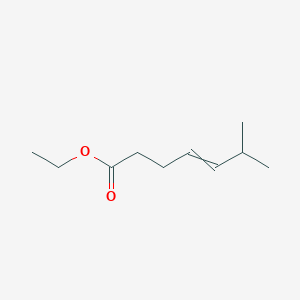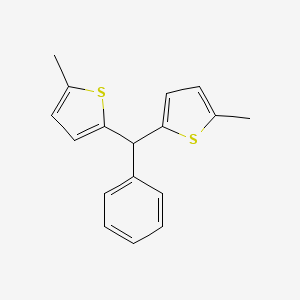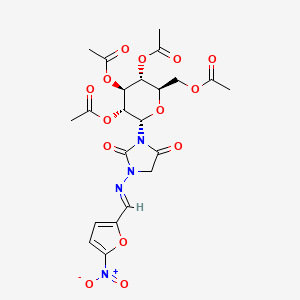![molecular formula C9H20Cl3NOPb B14293350 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine CAS No. 112915-38-5](/img/structure/B14293350.png)
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine is a chemical compound known for its unique structure and properties It contains a trichloroethane backbone with diethylamine and trimethylplumbyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine typically involves the reaction of 2,2,2-trichloroethanol with diethylamine and trimethylplumbane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted ethanes or amines.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloro and plumbyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also disrupt cellular membranes and interfere with signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine: Similar structure but contains a germyl group instead of a plumbyl group.
1,1,2-Trichloroethane: Similar trichloroethane backbone but lacks the diethylamine and plumbyl groups.
Uniqueness
2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine is unique due to the presence of the trimethylplumbyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the reactivity and stability of the plumbyl group are advantageous.
Propiedades
Número CAS |
112915-38-5 |
|---|---|
Fórmula molecular |
C9H20Cl3NOPb |
Peso molecular |
472 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N,N-diethyl-1-trimethylplumbyloxyethanamine |
InChI |
InChI=1S/C6H11Cl3NO.3CH3.Pb/c1-3-10(4-2)5(11)6(7,8)9;;;;/h5H,3-4H2,1-2H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
PPKVSPOXJWGAND-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(C(Cl)(Cl)Cl)O[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-{[3-(4-Azido-3-iodophenyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14293311.png)
![3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzoyl chloride](/img/structure/B14293317.png)
![2-Chloro-1-[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]ethanone](/img/structure/B14293319.png)




